![molecular formula C19H14ClN3O4 B3016572 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)-2-pyrrolidinone CAS No. 941891-64-1](/img/structure/B3016572.png)
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)-2-pyrrolidinone, is a multifaceted molecule that incorporates several structural motifs known for their biological activity. The 1,2,4-oxadiazole ring, in particular, is a five-membered heterocyclic compound that has been extensively studied due to its presence in various biologically active compounds .
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives has been reported through a one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials that incorporate the 1,3-benzodioxol-5-yl and 4-chlorophenyl groups.
Molecular Structure Analysis
The molecular structure of compounds containing the 1,2,4-oxadiazole ring has been characterized using various spectroscopic techniques, including IR and 1H NMR . Additionally, the structural properties of related compounds have been studied using quantum mechanical methods, which provide insights into the electronic and vibrational properties of these molecules .
Chemical Reactions Analysis
While the specific chemical reactions of the compound of interest are not detailed in the provided papers, the reactivity of the 1,2,4-oxadiazole ring is well-documented. It can participate in various chemical transformations, which could be exploited to further modify the compound or to understand its interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through experimental and computational methods. For instance, the optical properties of novel pyrido[1,2-a]benzimidazole-containing 1,3,4-oxadiazole derivatives have been investigated, revealing their absorption and fluorescence spectral characteristics . These findings could provide a basis for predicting the properties of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Prediction of Biological Activity
A study by Kharchenko et al. (2008) outlined the one-pot condensation method to form novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, predicting their biological activity using PASS prediction methods. This process involves 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes, leading to the formation of compounds with potential biological applications (Kharchenko, Detistov, & Orlov, 2008).
Anticancer Activity
Vaidya et al. (2020) conducted a study on 1,2,4-oxadiazole derivatives, focusing on their anticancer properties. They performed a 3D QSAR study and designed new molecules based on the outcomes, which were then synthesized and screened for anticancer activity against various cancer cell lines. This research highlights the potential of 1,2,4-oxadiazole derivatives, similar in structure to the queried compound, in developing new anticancer drugs (Vaidya et al., 2020).
Antioxidant Activity
Tumosienė et al. (2019) synthesized a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which included structures bearing 1,2,4-oxadiazole. They evaluated these compounds for antioxidant activity, finding several potent antioxidants. The study demonstrates the relevance of 1,2,4-oxadiazole structures in antioxidant research (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Antitubercular Agents
Joshi et al. (2015) focused on synthesizing novel pyrrole derivatives as antitubercular agents, including 1,2,4-oxadiazole derivatives. The synthesized compounds showed moderate to good antitubercular activity, indicating the potential of these structures in developing treatments for tuberculosis (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Eigenschaften
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-13-2-4-14(5-3-13)23-9-12(8-17(23)24)19-21-18(22-27-19)11-1-6-15-16(7-11)26-10-25-15/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXAKSBBSKEJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



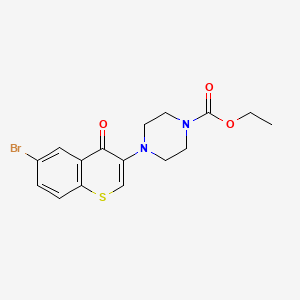
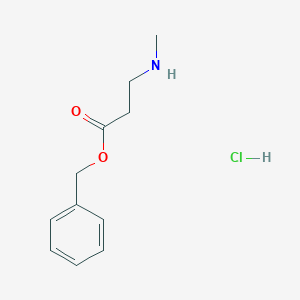

![Tert-butyl (3aR,7aS)-2-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3016501.png)
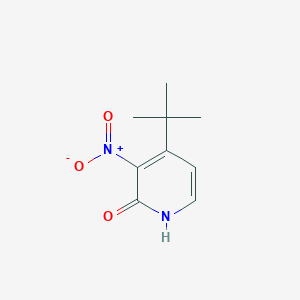
![(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016504.png)
![2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3016505.png)
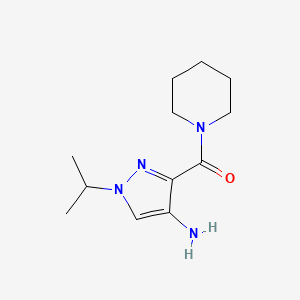
![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)
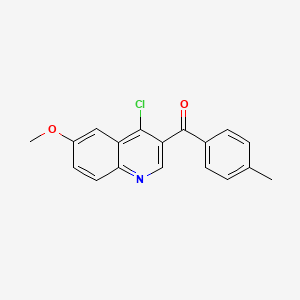
![(E)-N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B3016510.png)
